1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-
CAS No.: 71820-41-2
Cat. No.: VC17003190
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71820-41-2 |
|---|---|
| Molecular Formula | C12H16O |
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | (E,3R)-3-methyl-1-phenylpent-1-en-3-ol |
| Standard InChI | InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1 |
| Standard InChI Key | BMZIBDNSLIDIFP-BZYZDCJZSA-N |
| Isomeric SMILES | CC[C@](C)(/C=C/C1=CC=CC=C1)O |
| Canonical SMILES | CCC(C)(C=CC1=CC=CC=C1)O |
Introduction
Structural Characteristics and Molecular Identity
IUPAC Nomenclature and Configuration
The systematic name 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- delineates its structure:
-
A five-carbon chain (penten) with a double bond between C1 and C2 (denoted by 1-penten).
-
A hydroxyl (-OH) group at C3 (3-ol).
-
A methyl (-CH₃) substituent at C3 and a phenyl group (-C₆H₅) at C1.
-
The Z configuration specifies that the higher-priority groups on either side of the double bond (phenyl at C1 and methyl at C3) reside on the same side .
Molecular Formula and Weight
The molecular formula C₁₂H₁₆O corresponds to a molecular weight of 176.25 g/mol, distinguishing it from structurally related compounds like (1Z)-4-methyl-1-phenyl-1-penten-3-one (C₁₂H₁₄O, 174.24 g/mol) and 3-methyl-1-phenylpent-1-yn-3-ol (C₁₂H₁₄O, 174.24 g/mol) . The additional hydrogen atoms in 1-penten-3-ol arise from the absence of a ketone or alkyne group.
Table 1: Comparative Molecular Features of Related Compounds
Synthesis and Reaction Pathways
Hypothetical Synthesis Routes
While no direct synthesis protocols for 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-, are documented, analogous methods for related alcohols and ketones suggest viable strategies:
-
Grignard Addition: Reaction of a Z-configured α,β-unsaturated ketone (e.g., (1Z)-4-methyl-1-phenyl-1-penten-3-one ) with methylmagnesium bromide, followed by hydrolysis, could yield the target alcohol while preserving stereochemistry .
-
Hydroboration-Oxidation: Selective hydroboration of a 1-phenyl-1-pentene precursor could install the hydroxyl group at C3 with anti-Markovnikov orientation .
Stereochemical Considerations
The Z configuration imposes steric constraints that influence reactivity. For instance, the cis arrangement of the phenyl and methyl groups may hinder nucleophilic attacks on the double bond, favoring reactions at the hydroxyl group instead. Comparative studies on (Z)-3-methyl-1-phenyl-1-penten-3-one indicate that such steric effects reduce carbonyl reactivity by ~40% compared to E isomers .
Physicochemical Properties
Predicted Physical Constants
Extrapolating from structurally similar alcohols :
-
Boiling Point: Estimated at 189–195°C due to hydrogen bonding and phenyl group-induced van der Waals forces.
-
Density: ~0.993 g/cm³, consistent with non-polar aromatic substituents counterbalancing the hydroxyl group’s polarity.
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., acetone, DMF) but limited in water (<1 g/L at 25°C) .
Spectroscopic Signatures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume